molecular formula C22H23N3O B2791196 2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]quinoline-8-carboxamide CAS No. 1798030-08-6

2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]quinoline-8-carboxamide

Cat. No. B2791196
CAS RN: 1798030-08-6
M. Wt: 345.446
InChI Key: OQNQNUJVFVFTRO-UHFFFAOYSA-N
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Description

The compound “2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]quinoline-8-carboxamide” is a complex organic molecule. It contains a quinoline ring, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring). Attached to this quinoline structure is a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline and pyrrolidine rings, along with additional functional groups. The exact structure would depend on the positions of these groups on the rings .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present and their positions on the quinoline and pyrrolidine rings. These could include various organic reactions such as substitution, addition, or elimination reactions .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

Quinoline serves as a crucial scaffold for lead compounds in drug discovery. Its unique structure—a benzene ring fused with a pyridine moiety—makes it an attractive building block for designing novel pharmaceutical agents. Researchers have explored various synthetic protocols to construct quinoline derivatives with potential therapeutic activities . The compound you’ve mentioned likely contributes to this field.

Kappa-Opioid Receptor Modulation

Interestingly, 2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)quinoline-8-carboxamide has been identified as a novel kappa-opioid receptor (KOR) antagonist. KORs play a role in pain modulation, addiction, and mood regulation. Further studies may reveal its potential therapeutic applications in these areas .

Future Directions

Future research on this compound could involve exploring its potential applications, such as in pharmaceuticals or materials science. This would likely involve further studies on its synthesis, properties, and interactions with other substances .

properties

IUPAC Name

2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]quinoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c1-16-12-13-17-7-5-11-20(21(17)24-16)22(26)23-15-19-10-6-14-25(19)18-8-3-2-4-9-18/h2-5,7-9,11-13,19H,6,10,14-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNQNUJVFVFTRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2C(=O)NCC3CCCN3C4=CC=CC=C4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]quinoline-8-carboxamide

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